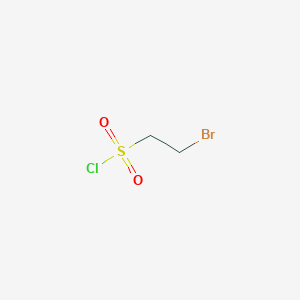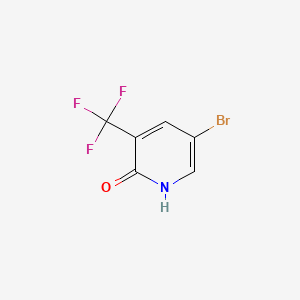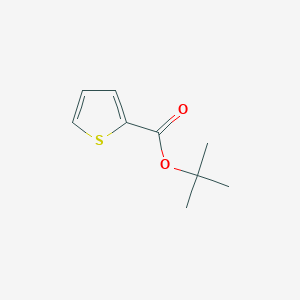
2-溴-3-氟-5-甲基吡啶
描述
2-Bromo-3-fluoro-5-methylpyridine is a useful research compound. Its molecular formula is C6H5BrFN and its molecular weight is 190.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-3-fluoro-5-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-3-fluoro-5-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
选择性官能化
研究表明卤代吡啶的选择性官能化,与2-溴-3-氟-5-甲基吡啶密切相关。这些官能化过程对于合成各种药物化学研究中的化合物至关重要。例如,Stroup等人(2007年)探讨了5-溴-2-氯-3-氟吡啶的催化胺化,这与2-溴-3-氟-5-甲基吡啶在结构上相似,突出了在特定条件下的选择性取代过程 (Stroup, Szklennik, Forster, & Serrano-Wu, 2007)。
富卤中间体合成
另一个重要应用是合成富卤中间体,用于创建复杂的吡啶化合物。Wu等人(2022年)描述了富卤吡啶异构体的合成,这些异构体可作为药物化学中的潜在构建块,使用卤素舞动反应。这项研究有助于了解类似2-溴-3-氟-5-甲基吡啶这样的卤代吡啶在合成新化学实体中的实用性 (Wu, Porter, Frennesson, & Saulnier, 2022)。
硅烷介导的卤素/卤素交换
由Schlosser和Cottet(2002年)研究的吡啶中硅烷介导的卤素/卤素交换对于理解类似2-溴-3-氟-5-甲基吡啶的化合物的化学行为至关重要。这项研究提供了关于卤素交换反应及其特异性的见解,具体取决于吡啶环中卤素原子的位置 (Schlosser & Cottet, 2002)。
二取代氟吡啶的合成
Sutherland和Gallagher(2003年)关于二取代氟吡啶的多功能合成研究,涉及溴和氟基团,为2-溴-3-氟-5-甲基吡啶的潜在化学反应和应用提供了见解。他们的研究展示了各种取代吡啶的高效合成,这对于制药和化学研究非常有价值 (Sutherland & Gallagher, 2003)。
安全和危害
未来方向
作用机制
Target of Action
It is known to be used as a building block in organic synthesis , suggesting that its targets could vary depending on the specific reactions it is involved in.
Mode of Action
It is known to participate in various organic synthesis reactions . For instance, it can be involved in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Biochemical Pathways
As a building block in organic synthesis, it is likely involved in various biochemical pathways depending on the specific reactions and compounds it is combined with .
Result of Action
As a building block in organic synthesis, its effects would likely depend on the specific reactions it is involved in and the compounds it is combined with .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-3-fluoro-5-methylpyridine. For instance, it should be stored at a temperature of 2-8°C . It is also important to avoid dust formation and direct contact with skin and eyes . These factors can affect the compound’s stability and its ability to participate effectively in reactions .
生化分析
Biochemical Properties
2-Bromo-3-fluoro-5-methylpyridine plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating reactions that involve halogenated pyridines. For instance, it can act as a substrate for enzymes that catalyze halogenation and dehalogenation reactions, influencing the formation and breakdown of organic compounds . The interactions between 2-Bromo-3-fluoro-5-methylpyridine and these biomolecules are typically characterized by the formation of covalent bonds, which can alter the activity and function of the enzymes involved.
Cellular Effects
The effects of 2-Bromo-3-fluoro-5-methylpyridine on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain kinases and phosphatases, which are crucial for signal transduction . Additionally, 2-Bromo-3-fluoro-5-methylpyridine can affect the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization.
Molecular Mechanism
At the molecular level, 2-Bromo-3-fluoro-5-methylpyridine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity . This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-3-fluoro-5-methylpyridine can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function . Studies have shown that 2-Bromo-3-fluoro-5-methylpyridine is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biochemical activity.
Dosage Effects in Animal Models
The effects of 2-Bromo-3-fluoro-5-methylpyridine vary with different dosages in animal models. At low doses, this compound can have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects, such as cellular damage and disruption of metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which 2-Bromo-3-fluoro-5-methylpyridine is effective without causing harm.
Metabolic Pathways
2-Bromo-3-fluoro-5-methylpyridine is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization . This compound can affect metabolic flux and metabolite levels, influencing the overall metabolic state of cells. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that participate in different biochemical reactions.
Transport and Distribution
The transport and distribution of 2-Bromo-3-fluoro-5-methylpyridine within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, influencing its biochemical activity. For instance, 2-Bromo-3-fluoro-5-methylpyridine can be transported across cell membranes by organic anion transporters, affecting its intracellular concentration and distribution.
Subcellular Localization
The subcellular localization of 2-Bromo-3-fluoro-5-methylpyridine is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production.
属性
IUPAC Name |
2-bromo-3-fluoro-5-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN/c1-4-2-5(8)6(7)9-3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCTPYXPSXKTDIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50543215 | |
| Record name | 2-Bromo-3-fluoro-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50543215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34552-16-4 | |
| Record name | 2-Bromo-3-fluoro-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50543215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


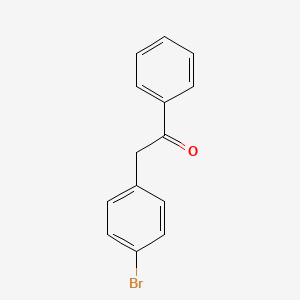

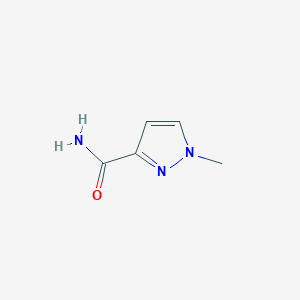

![4-Bromobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1282756.png)


